4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Description
4-Chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a central ethyl group bridging two distinct aromatic systems: a 4-chlorobenzenesulfonamide moiety and a 4-methylbenzenesulfonyl-thiophen-2-yl hybrid structure. The compound combines electron-withdrawing (chloro, sulfonyl) and electron-donating (methyl, thiophene) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S3/c1-14-4-8-16(9-5-14)27(22,23)19(18-3-2-12-26-18)13-21-28(24,25)17-10-6-15(20)7-11-17/h2-12,19,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRABYFVEIZVCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides, thiols, and other substituted derivatives.
Scientific Research Applications
4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-Chloro-N-[2-(4-Methyl-2-Phenyl-1,3-Thiazol-5-yl)Ethyl]Benzene-1-Sulfonamide (CAS 894014-98-3)
- Structural Difference : Replaces the thiophen-2-yl group with a 4-methyl-2-phenylthiazole ring.
- Impact: The thiazole introduces a nitrogen atom, enhancing hydrogen-bonding capacity.
- Characterization : While melting points and solubility data are absent in the evidence, the thiazole’s aromaticity may stabilize the molecule compared to the thiophene analogue .
4-Chloro-N-(Thiophen-2-ylmethylidene)Benzene-1-Sulfonamide (CAS 469876-49-1)
- Structural Difference : Features a thiophen-2-ylmethylidene Schiff base instead of the ethyl-sulfonyl linker.
- Impact : The imine group (C=N) introduces rigidity and may alter electronic properties, reducing metabolic stability compared to the saturated ethyl bridge in the target compound.
Analogues with Varied Sulfonamide Substituents
5-Chloro-3-Methyl-N-(4-Propylsulfonylphenyl)-1-Benzothiophene-2-Sulfonamide (CAS 404964-12-1)
4-Chloro-N-{2-[2-(Pyridin-3-yl)-1,3-Thiazol-4-yl]Ethyl}Benzene-1-Sulfonamide (CAS 863511-93-7)
- Structural Difference : Incorporates a pyridinyl-thiazole moiety instead of thiophen-2-yl.
- The thiazole-pyridine system may confer selectivity toward metal-containing enzymes (e.g., carbonic anhydrase) .
Pharmacologically Active Analogues
GSK3787 (4-Chloro-N-(2-[5-Trifluoromethyl-2-Pyridyl]Sulfonyl Ethyl)Benzamide)
- Structural Difference : Replaces the sulfonamide with a benzamide group and introduces a trifluoromethylpyridine ring.
- Pharmacological Activity : A potent and irreversible PPARδ antagonist (IC₅₀ = 130 nM), highlighting the importance of the pyridylsulfonyl group in receptor binding. The chloro and trifluoromethyl groups synergize for hydrophobic interactions .
4-Chloro-N-{2-[(2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Amino}Ethyl)Amino]Phenyl}Benzene-1-Sulfonamide (CAS 338772-81-9)
- Structural Difference: Contains a bis-aminopyridine linker and trifluoromethyl group.
- Impact : The trifluoromethyl-pyridine motif enhances metabolic resistance and electron-withdrawing effects, favoring target engagement in kinase inhibition assays .
Comparative Data Table
Key Research Findings
- In contrast, thiazole or pyridine substituents (e.g., CAS 863511-93-7) introduce basicity or polarity, altering binding kinetics .
- Solubility Trends : Bulky substituents (e.g., propylsulfonyl in CAS 404964-12-1) reduce aqueous solubility, whereas pyridinyl groups (CAS 863511-93-7) may improve it via hydrogen bonding .
- Biological Activity : PPARδ antagonists like GSK3787 demonstrate the therapeutic relevance of chloro-sulfonamide hybrids, though structural variations dramatically alter target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
